

Application Note: Structural Confirmation of Phenamide by NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of **Phenamide**, (2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) NMR techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These methods collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry of **Phenamide**.

Introduction

Phenamide is a dipeptide-like molecule composed of a phenylalanine residue linked to a 3-amino-3-methylbutanoic acid moiety via an amide bond. Accurate structural confirmation is a critical step in its synthesis and characterization for any application in drug development or scientific research. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound in solution.[1][2] This note outlines the comprehensive NMR analysis of **Phenamide** for unequivocal structure elucidation.



Predicted NMR Data for Phenamide

Due to the lack of publicly available experimental NMR data for **Phenamide**, the following tables present predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar compounds, such as N-acetyl-L-phenylalanine and various dipeptides containing phenylalanine.[3][4][5] The atom numbering scheme used for assignment is shown in Figure 1.

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Figure 1. Chemical structure of **Phenamide** with

atom numbering for NMR signal assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR data for **Phenamide** in a typical deuterated solvent like DMSO-d₆ are summarized in Table 1.



Proton (Position)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.5 - 4.7	dd	$J(H2,H3a) \approx 8.0,$ $J(H2,H3b) \approx 6.0$
H-3a, H-3b	2.9 - 3.2	m	-
H-5, H-9	7.2 - 7.4	m	-
H-6, H-8	7.2 - 7.4	m	-
H-7	7.1 - 7.3	m	-
NH (Amide)	8.0 - 8.5	d	J(NH,H2) ≈ 8.0
H-11	2.2 - 2.4	S	-
H-13, H-14	1.1 - 1.3	S	-
NH ₂	7.8 - 8.2	br s	-
СООН	12.0 - 13.0	br s	-

Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for **Phenamide**.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for **Phenamide** are presented in Table 2.



Carbon (Position)	Predicted δ (ppm)
C-1 (COOH)	172.0 - 175.0
C-2 (α-CH)	54.0 - 57.0
C-3 (β-CH ₂)	37.0 - 40.0
C-4 (Quaternary Ar)	137.0 - 139.0
C-5, C-9 (Ar-CH)	129.0 - 131.0
C-6, C-8 (Ar-CH)	128.0 - 130.0
C-7 (Ar-CH)	126.0 - 128.0
C-10 (Amide C=O)	170.0 - 173.0
C-11 (CH ₂)	45.0 - 48.0
C-12 (Quaternary)	50.0 - 53.0
C-13, C-14 (CH ₃)	25.0 - 28.0

Table 2. Predicted ¹³C NMR chemical shifts for **Phenamide**.

Experimental Protocols Sample Preparation

- Weigh approximately 5-10 mg of the purified **Phenamide** sample.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.

• Pulse Program: Standard single-pulse experiment (e.g., 'zg30').



• Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64.

• Temperature: 298 K.

• Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

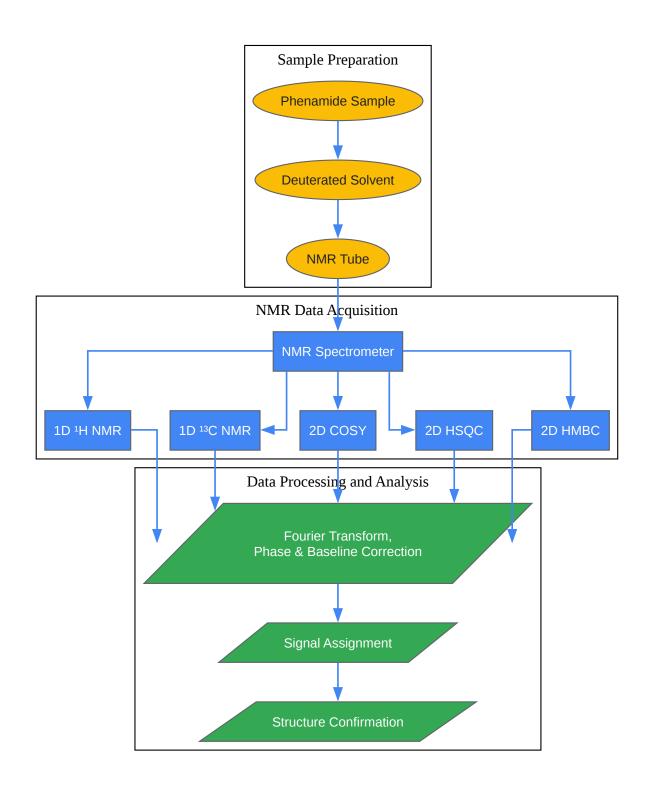
Standard pulse programs available on the spectrometer software should be used for the following experiments.

- COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) protoncarbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

Visualization of Experimental Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the logical process of structure confirmation.

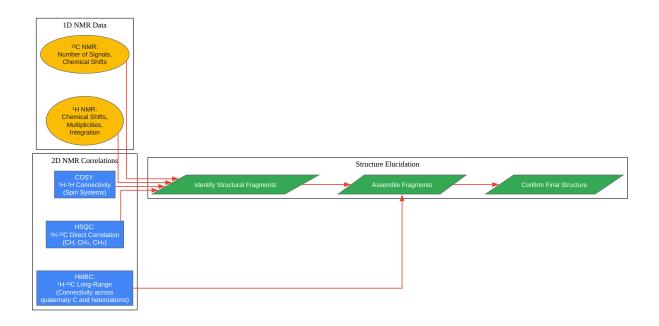




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Caption: Experimental workflow for NMR-based structure confirmation of **Phenamide**.





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